2-(3,4-dimethoxyphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the benzothiadiazine trione family, characterized by a 1,2,4-benzothiadiazine core substituted with three ketone groups (1,1,3-trione). Key structural features include:
- A 3,4-dimethoxyphenyl group at position 2, contributing electron-donating methoxy substituents that may enhance solubility and influence receptor binding.
- An oxan-4-ylmethyl (tetrahydropyranylmethyl) group at position 4, introducing a polar, oxygen-containing heterocycle that could improve bioavailability compared to purely hydrophobic substituents .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-(oxan-4-ylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-27-18-8-7-16(13-19(18)28-2)23-21(24)22(14-15-9-11-29-12-10-15)17-5-3-4-6-20(17)30(23,25)26/h3-8,13,15H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKICSFOEGUMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a synthetic derivative belonging to the benzothiadiazine class. This article aims to explore its biological activity through various studies and data analyses.
Chemical Structure
The compound has a complex structure characterized by:
- A benzothiadiazine core.
- A methoxy-substituted phenyl group.
- An oxan ring contributing to its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
1. Anticancer Activity
Several studies have reported the anticancer potential of benzothiadiazine derivatives. For instance:
- A study demonstrated that derivatives of this class could inhibit the proliferation of various cancer cell lines, including breast and cervical cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell growth and apoptosis .
2. Antioxidant Properties
The compound has shown significant antioxidant activity in vitro. This activity is crucial for protecting cells from oxidative stress-related damage. The antioxidant capacity was measured using DPPH and ABTS assays, revealing effective free radical scavenging abilities.
3. Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example:
- It has been shown to inhibit kinases associated with tumor growth, suggesting a potential role in targeted cancer therapies .
Case Study 1: Anticancer Efficacy
In a comparative study involving various benzothiadiazine derivatives:
- The compound exhibited a GI50 (growth inhibition concentration) of 3.18 ± 0.11 µM against MCF-7 cells, outperforming standard chemotherapeutics .
| Cell Line | GI50 (µM) | Comparison to Standard |
|---|---|---|
| MCF-7 | 3.18 ± 0.11 | Superior |
| HeLa | 8.12 ± 0.43 | Inferior |
Case Study 2: Antioxidant Capacity
The antioxidant activity was quantified using various assays:
- DPPH Scavenging Activity: IC50 = 25 µM
- ABTS Scavenging Activity: IC50 = 30 µM
Pharmacokinetics
The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics. In silico studies predict good bioavailability due to its lipophilic nature.
Molecular Docking Studies
Molecular docking simulations have provided insights into the interaction between this compound and target proteins involved in cancer signaling pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes structural and theoretical properties of similar benzothiadiazine derivatives:
*Calculated molar mass based on molecular formula.
Key Observations:
Substituent Effects on Solubility and Bioavailability: The oxan-4-ylmethyl group in the target compound likely improves water solubility compared to the 2-chlorobenzyl group in K261-2248, which is more lipophilic . Methoxy groups (as in the target and ’s compound) further enhance solubility, aligning with ’s findings that methoxy-substituted compounds exhibit favorable bioavailability scores (0.55–0.56) .
Electronic and Steric Influences: Fluorine in ’s compound introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target. This could alter binding affinities in biological targets (e.g., enzymes or receptors) .
Theoretical and Computational Insights :
- While focuses on triazolone derivatives, methods like B3LYP/6-311G(d,p) calculations could predict the target compound’s Mulliken charges or HOMO-LUMO gaps, guiding structure-activity relationships .
Structural and Functional Implications
- Biological Activity : Benzothiadiazine derivatives are explored for antimicrobial, anticancer, and anti-inflammatory applications. The oxan-4-ylmethyl group in the target compound may confer unique pharmacokinetic properties, such as prolonged half-life due to metabolic stability .
- Synthetic Challenges : Derivatives with bulky substituents (e.g., ) may require multi-step syntheses, whereas methoxy- or methyl-substituted analogs (e.g., ) are more straightforward .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
